Cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 241.33 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of biologically active compounds. The compound is categorized under piperidine derivatives, which are known for their diverse pharmacological activities.
This compound can be sourced from various chemical suppliers and is classified primarily as an organic compound due to its carbon-based structure. It falls under the category of piperidine derivatives, which are cyclic amines that have been extensively studied for their therapeutic properties. The compound's CAS number is 616890-33-6, which helps in identifying it in chemical databases and literature.
The synthesis of cis-tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate typically involves several steps, including:
Specific reaction conditions, such as temperature, pressure, and catalysts, play a significant role in determining the yield and purity of the final product. For example, using a Lewis acid catalyst can enhance the efficiency of the allylation step.
The molecular structure of cis-tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate features a piperidine ring substituted with an allyl group at the second position and a hydroxyl group at the third position. The tert-butyl group is attached to the nitrogen atom in the piperidine ring.
The compound's structural representation can be denoted as follows:
Cis-tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound largely depends on its functional groups, which can be manipulated through standard organic synthesis techniques.
The mechanism of action for cis-tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate may involve interaction with biological targets such as enzymes or receptors. Its structure suggests potential activity similar to other piperidine derivatives, which often act on neurotransmitter systems or as enzyme inhibitors.
Research indicates that derivatives of piperidine can modulate neurotransmitter levels, providing insights into their mechanisms as potential therapeutic agents.
Cis-tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate exhibits:
Key chemical properties include:
Relevant data regarding these properties can be found in chemical databases such as PubChem and ChemBK .
Cis-tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate finds applications primarily in scientific research, particularly in:
The versatility of this compound underscores its significance in both academic research and industrial applications .
The stereoselective synthesis of the cis-configured piperidine ring represents a fundamental challenge in constructing cis-tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate. A pivotal advancement employs lithium tri-sec-butylborohydride (L-Selectride) for the diastereoselective reduction of tertiary amide precursors. This transformation proceeds via a chelation-controlled mechanism, where the Lewis acidic boron atom coordinates with both the amide carbonyl oxygen and the adjacent allyloxy group. This coordination forces hydride delivery exclusively from the sterically accessible face, yielding the thermodynamically favored cis-3-hydroxy piperidine with diastereomeric excess >98% under optimized conditions [3].
Critical parameters governing this reduction include:
Parameter | Suboptimal Condition | Optimized Condition | Impact on diastereoselectivity (de) |
---|---|---|---|
Temperature | 0°C | -78°C | <80% de → >98% de |
L-Selectride Equivalents | 1.0 eq | 1.5 eq | ~85% Conversion → >99% Conversion |
Addition Rate | Fast addition | Slow addition (1h) | ~90% de → >98% de |
Boron Quenching | H₂O | pH 7 buffer | Prevents epimerization during workup |
Post-reduction aqueous workup under carefully controlled pH (near neutral) is crucial to preserve the labile stereochemistry before Boc reprotection yields the pivotal cis-N-Boc-3-hydroxypiperidine intermediate [3].
While the L-Selectride reduction provides direct access to the cis-isomer, specific synthetic routes targeting the enantiomerically pure compound require stereochemical inversion at the C3 position. The Mitsunobu reaction serves as the cornerstone for this transformation. The process involves reacting the trans-configured 3-hydroxypiperidine (often obtained via resolution) with p-nitrobenzoic acid under classic Mitsunobu conditions employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF). This SN₂-type reaction cleanly inverts the C3 stereocenter, generating the cis-configured ester [3].
Subsequent saponification of the p-nitrobenzoate ester under mild alkaline conditions (e.g., potassium carbonate in methanol) liberates the desired enantiomerically enriched cis-3-hydroxy group without racemization or epimerization. Key considerations include:
The introduction of the critical 2-allyl substituent onto the piperidine ring is strategically performed via allylic alkylation of a suitable precursor. The most common approach involves utilizing a metal enolate (e.g., derived from N-Boc piperidinone or a protected 3-hydroxy variant) to attack an allyl electrophile (e.g., allyl bromide, chloride, or acetate). This reaction proceeds under basic conditions (e.g., lithium diisopropylamide, LDA) in polar aprotic solvents like THF or DMF at low temperatures (–78°C to 0°C) [3] [6].
An alternative, highly stereocontrolled route leverages palladium-catalyzed Tsuji-Trost allylation. This method employs a stabilized nucleophile (e.g., the anion derived from dimethyl malonate or a similar soft nucleophile) generated in situ near the pre-formed N-Boc-3-hydroxypiperidine enolates. The π-allyl Pd complex intermediate ensures efficient coupling. While offering excellent stereocontrol, this method often requires an additional step (e.g., decarboxylation) to install the unsubstituted allyl group, making the direct enolate alkylation more step-economical for synthesizing the specific 2-allyl target [6].
Crucially, the existing allyl group can be further elaborated via ring-closing metathesis (RCM). Using Grubbs catalysts (e.g., 2nd generation Hoveyda-Grubbs catalyst), the terminal alkene of the 2-allyl group can react with other alkenes introduced at the nitrogen or other positions on the piperidine, enabling access to complex bicyclic or tricyclic alkaloid scaffolds relevant to advanced pharmaceutical targets [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1